molecular formula C21H32O3 B191704 Leukotriene A4 methyl ester CAS No. 73466-12-3

Leukotriene A4 methyl ester

Cat. No.: B191704
CAS No.: 73466-12-3
M. Wt: 332.5 g/mol
InChI Key: WTKAVFHPLJFCMZ-NIBLXIPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene A4 methyl ester is a derivative of leukotriene A4, which is a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in inflammatory responses and is involved in various biological processes.

Mechanism of Action

Target of Action

Leukotriene A4 methyl ester, also known as LTA4 methyl ester, primarily targets 5-lipoxygenase (5-LO) . This enzyme is responsible for the synthesis of LTA4 from arachidonic acid in mast cells, eosinophils, and neutrophils . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .

Mode of Action

LTA4 methyl ester interacts with its targets by being rapidly metabolized. The 5-LO enzyme catalyzes the synthesis of LTA4 from arachidonic acid . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .

Biochemical Pathways

The biochemical pathway affected by LTA4 methyl ester is the lipoxygenase pathway . This pathway involves the synthesis of LTA4 from arachidonic acid by 5-LO, followed by the rapid metabolism of LTA4 by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively . Additionally, LTA4 from leukocytes is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells . Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis .

Pharmacokinetics

It is known that lta4 as a free acid is highly unstable . The methyl ester form of LTA4 is stable and can be readily hydrolyzed to the free acid as needed .

Result of Action

The result of the action of LTA4 methyl ester is the production of LTB4 or LTC4, which are potent mediators of inflammation . These compounds play a crucial role in various inflammatory responses, including those in mast cells, eosinophils, and neutrophils .

Action Environment

The action of LTA4 methyl ester is influenced by various environmental factors. For instance, it is known that LTA4 methyl ester is unstable to oxygen and direct sunlight . Therefore, care should be taken in handling this compound to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Leukotriene A4 methyl ester plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with leukotriene A4 hydrolase and leukotriene C4 synthase. Leukotriene A4 hydrolase converts this compound into leukotriene B4, a potent chemoattractant for neutrophils. Leukotriene C4 synthase, on the other hand, converts this compound into leukotriene C4, which is involved in smooth muscle contraction and increased vascular permeability .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound is involved in the production of inflammatory cytokines and chemokines, leading to the recruitment of immune cells to sites of inflammation. This compound also plays a role in the regulation of vascular permeability and smooth muscle contraction, impacting conditions such as asthma and allergic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by specific enzymes. Leukotriene A4 hydrolase catalyzes the hydrolysis of this compound to leukotriene B4, which then binds to its receptors on immune cells, promoting chemotaxis and activation. Leukotriene C4 synthase catalyzes the conjugation of this compound with glutathione to form leukotriene C4, which binds to cysteinyl leukotriene receptors, leading to smooth muscle contraction and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its free acid form is highly unstable. Over time, this compound can be hydrolyzed to its free acid form, which then participates in further biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of inflammation and immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including excessive inflammation and tissue damage. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arachidonic acid by the action of 5-lipoxygenase. Once formed, this compound can be converted to leukotriene B4 by leukotriene A4 hydrolase or to leukotriene C4 by leukotriene C4 synthase. These metabolic pathways are crucial for the regulation of inflammatory responses and the production of other bioactive leukotrienes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It can be taken up by immune cells, where it is converted to other leukotrienes. The distribution of this compound within tissues is influenced by its interactions with transport proteins and its conversion to other bioactive compounds .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on the cell type and its state of activation. In immune cells, it is primarily found in the cytoplasm, where it interacts with enzymes involved in leukotriene biosynthesis. The subcellular localization of this compound can affect its activity and function, particularly in the context of inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the use of sulfonium ylid chemistry, although the Wittig reaction is also a viable alternative .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The compound is often supplied in a solution of triethylamine and hexane to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form leukotriene B4 or leukotriene C4.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and specific oxidases.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols and amines are often employed.

Major Products:

Scientific Research Applications

Leukotriene A4 methyl ester has several scientific research applications:

Comparison with Similar Compounds

    Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.

    Leukotriene C4: Involved in smooth muscle contraction and increased vascular permeability.

    Leukotriene D4: Similar to leukotriene C4 but with additional biological activities.

    Leukotriene E4: The final product in the leukotriene biosynthesis pathway.

Uniqueness: Leukotriene A4 methyl ester is unique due to its role as a precursor in the biosynthesis of various leukotrienes. Its stability as a methyl ester allows for easier handling and storage compared to the free acid form .

Properties

IUPAC Name

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKAVFHPLJFCMZ-NIBLXIPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424293
Record name methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73466-12-3
Record name methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene A4 methyl ester
Reactant of Route 2
Reactant of Route 2
Leukotriene A4 methyl ester
Reactant of Route 3
Reactant of Route 3
Leukotriene A4 methyl ester
Reactant of Route 4
Reactant of Route 4
Leukotriene A4 methyl ester
Reactant of Route 5
Reactant of Route 5
Leukotriene A4 methyl ester
Reactant of Route 6
Leukotriene A4 methyl ester
Customer
Q & A

Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?

A1: The molecular formula of this compound is C21H32O3, and its molecular weight is 332.48 g/mol.

Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?

A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:

  • Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]
  • Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []
  • Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]

Q3: How can researchers access deuterated versions of LTA4 methyl ester?

A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]

Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?

A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]

Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?

A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []

Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?

A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]

Q7: Are there other enzymes that can metabolize LTA4 methyl ester?

A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []

Q8: What are the potential applications of LTA4 methyl ester?

A8: LTA4 methyl ester serves as a valuable tool in various research areas:

  • Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]
  • Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]
  • Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]

Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?

A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.